4-(3,4-dicyanophenoxy)benzoic acid
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Overview
Description
4-(3,4-dicyanophenoxy)benzoic acid is an organic compound with the molecular formula C15H8N2O3 It is characterized by the presence of a benzoic acid moiety substituted with a dicyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dicyanophenoxy)benzoic acid typically involves a nucleophilic substitution reaction. One common method starts with 4-hydroxybenzoic acid and 4-nitrophthalonitrile as the primary reactants. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dicyanophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxybenzoic acids.
Scientific Research Applications
4-(3,4-dicyanophenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-dicyanophenoxy)benzoic acid involves its interaction with specific molecular targets. The dicyanophenoxy group can interact with enzymes and receptors, modulating their activity. The carboxylic acid moiety can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-carboxyphenoxy)phthalonitrile
- 4-(4-carboxyphenyloxy)-phthalonitrile
- 4-(3,4-dicyano-phenoxy)-benzoic acid
Uniqueness
4-(3,4-dicyanophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both nitrile and carboxylic acid groups allows for versatile reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological contexts .
Properties
IUPAC Name |
4-(3,4-dicyanophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3/c16-8-11-3-6-14(7-12(11)9-17)20-13-4-1-10(2-5-13)15(18)19/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLCQMXLGKWTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354176 |
Source
|
Record name | 4-(3,4-dicyanophenoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85218-66-2 |
Source
|
Record name | 4-(3,4-dicyanophenoxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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